ethyl 6-oxo-2-(3-oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-1,6-dihydro-5-pyrimidinecarboxylate
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Overview
Description
Ethyl 6-oxo-2-(3-oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-1,6-dihydro-5-pyrimidinecarboxylate is a complex organic compound with a unique structure that combines elements of indazole and pyrimidine. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-oxo-2-(3-oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-1,6-dihydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indazole Ring: Starting with a suitable precursor, such as a substituted hydrazine, the indazole ring is formed through cyclization reactions.
Pyrimidine Ring Construction: The pyrimidine ring is synthesized separately, often starting from urea or guanidine derivatives.
Coupling Reactions: The indazole and pyrimidine intermediates are then coupled together using appropriate reagents and conditions, such as condensation reactions in the presence of catalysts.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-oxo-2-(3-oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-1,6-dihydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the indazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
Ethyl 6-oxo-2-(3-oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-1,6-dihydro-5-pyrimidinecarboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a biochemical probe.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of ethyl 6-oxo-2-(3-oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-1,6-dihydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-oxo-2-(3-oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-1,6-dihydro-5-pyrimidinecarboxylate: shares structural similarities with other indazole and pyrimidine derivatives.
Indazole Derivatives: Compounds like 2-phenylindazole and 3-methylindazole.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine.
Uniqueness
What sets this compound apart is its unique combination of indazole and pyrimidine rings, which may confer distinct biological activities and chemical properties not found in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
ethyl 6-oxo-2-(3-oxo-4,5,6,7-tetrahydro-1H-indazol-2-yl)-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-2-22-13(21)9-7-15-14(16-11(9)19)18-12(20)8-5-3-4-6-10(8)17-18/h7,17H,2-6H2,1H3,(H,15,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQKUBQDZZKADW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)N2C(=O)C3=C(N2)CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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